
Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate is an organic compound with the molecular formula C11H17ClO2 It is a methyl ester derivative characterized by the presence of a chloro group, a methyl group, and a methylene group on an octenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation and ensure complete conversion. The synthetic route may involve the following steps:
Preparation of the Carboxylic Acid: The starting material, 6-chloro-7-methyl-3-methylideneoct-7-enoic acid, can be synthesized through a series of reactions involving halogenation, alkylation, and dehydrohalogenation.
Esterification: The carboxylic acid is then reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the methylene group can participate in addition reactions with electrophiles such as halogens, hydrogen halides, and peroxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alkanes or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Addition: Halogens (e.g., bromine) in non-polar solvents or hydrogen halides in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted derivatives such as amines or ethers.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate involves its interaction with molecular targets such as enzymes or receptors. The chloro and methylene groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Octenoic acid, 6-chloro-7-methyl-3-methylene-, methyl ester
- 6-chloro-7-methyl-3,4-dihydro-2H-chromen-4-amine
- 1H-Pyrrolo[3,2-c]pyridine, 6-chloro-7-Methyl-
Uniqueness
Methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
74514-26-4 |
|---|---|
Molecular Formula |
C11H17ClO2 |
Molecular Weight |
216.70 g/mol |
IUPAC Name |
methyl 6-chloro-7-methyl-3-methylideneoct-7-enoate |
InChI |
InChI=1S/C11H17ClO2/c1-8(2)10(12)6-5-9(3)7-11(13)14-4/h10H,1,3,5-7H2,2,4H3 |
InChI Key |
ZDNYLGIZFSCGBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CCC(=C)CC(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


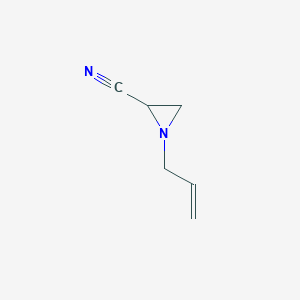
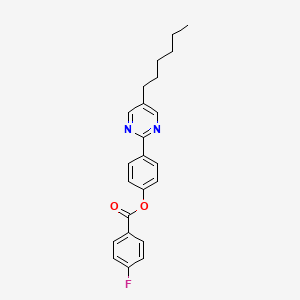


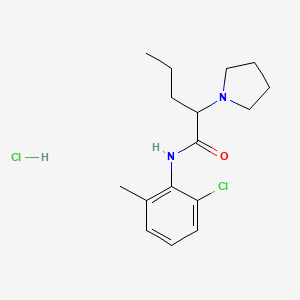
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
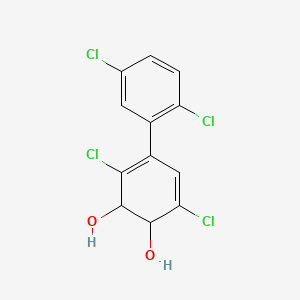
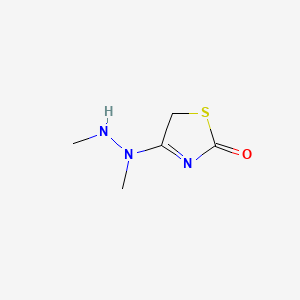
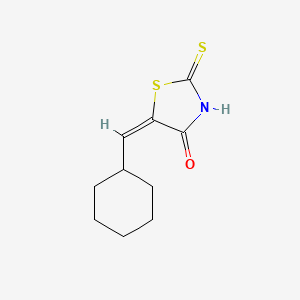
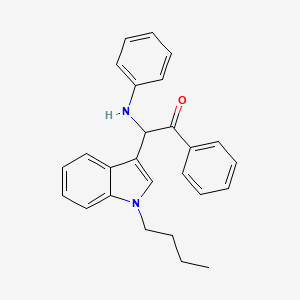
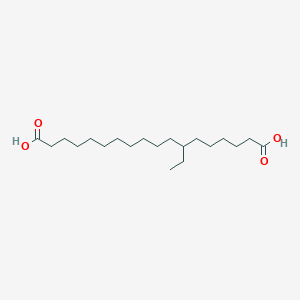
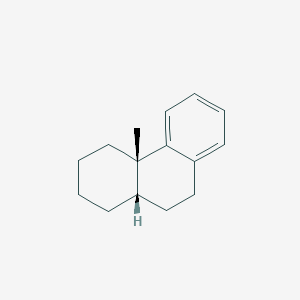
![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)
